1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, also known as DPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DPP belongs to the class of chalcones, which are naturally occurring compounds found in various plants. The synthesis of DPP has been studied extensively, and its mechanism of action has been investigated to understand its effects on biological systems. In
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one is complex and involves multiple pathways. This compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE), which are involved in inflammation, oxidative stress, and neurodegeneration. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating antioxidant and detoxification responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different biological systems. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduce the levels of reactive oxygen species (ROS) and lipid peroxidation. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of arthritis, diabetes, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has several advantages for lab experiments, such as its stability, solubility, and low toxicity. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, this compound has some limitations, such as its poor bioavailability and limited pharmacokinetic properties, which may affect its efficacy in vivo.
Future Directions
There are several future directions for research on 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one. One area of interest is the development of novel this compound derivatives that have improved pharmacokinetic properties and efficacy. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of this compound, which may lead to the development of new therapies for neurodegenerative diseases. Additionally, the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases warrants further investigation.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic properties. The synthesis of this compound is relatively straightforward, and its mechanism of action has been investigated in various biological systems. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, and has potential use in treating neurodegenerative diseases. However, further research is needed to fully understand the pharmacological properties and potential clinical applications of this compound.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in various in vitro and in vivo models. This compound has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the formation of beta-amyloid and alpha-synuclein aggregates.
Properties
106849-63-2 | |
Molecular Formula |
C15H10Cl2O |
Molecular Weight |
277.1 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O/c1-10(11-5-3-2-4-6-11)15(18)13-8-7-12(16)9-14(13)17/h2-9H,1H2 |
InChI Key |
BKQASPCZOUUIKV-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
106849-63-2 | |
synonyms |
1-(2,4-dichlorophenyl)-2-phenylpropen-1-one 2,4-DPPPO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.